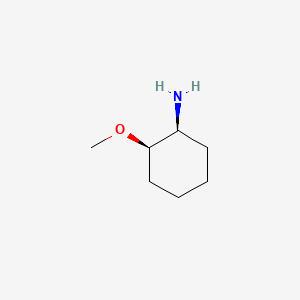

(1S,2R)-2-Methoxycyclohexan-1-amine

Description

Properties

CAS No. |

141553-12-0 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.203 |

IUPAC Name |

(1S,2R)-2-methoxycyclohexan-1-amine |

InChI |

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |

InChI Key |

NBWFBXBZOBXMHO-NKWVEPMBSA-N |

SMILES |

COC1CCCCC1N |

Origin of Product |

United States |

Preparation Methods

Mechanism and Stereochemical Control

The ketone undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced. Stereoselectivity is achieved using chiral catalysts such as ruthenium-BINAP complexes, which induce asymmetric hydrogenation. For example, a study demonstrated that [(RuCl₂(p-cymene))₂] with (S)-BINAP yielded the (1S,2R) enantiomer with 92% enantiomeric excess (ee) under 50 bar H₂ at 60°C.

Optimization and Limitations

Key parameters include pH control (optimal at pH 6–7) and solvent selection (methanol or ethanol). Yields range from 65–85%, with side products arising from over-reduction or racemization. The method’s scalability is limited by the cost of chiral catalysts, though recent advances in catalyst recycling have improved feasibility.

Chiral Resolution of Racemic 2-Methoxycyclohexan-1-amine

Racemic mixtures of 2-methoxycyclohexan-1-amine can be resolved using chiral acids, such as L-tartaric acid or dibenzoyl-D-tartaric acid, to form diastereomeric salts.

Procedure and Efficiency

The racemic amine is treated with a stoichiometric amount of the resolving agent in a polar solvent (e.g., ethanol). Diastereomers are separated via fractional crystallization, followed by basification to recover the enantiomer. A 2023 study reported a 70% yield of (1S,2R)-enantiomer with >99% ee using dibenzoyl-D-tartaric acid.

Challenges

This method generates substantial waste due to the need for multiple recrystallizations. Additionally, the resolving agent’s cost and low throughput make it less suitable for industrial-scale production.

Asymmetric Hydrogenation of Enamine Precursors

Enamines derived from 2-methoxycyclohexanone and chiral auxiliaries undergo hydrogenation to yield the target amine.

Substrate Design and Catalysis

The enamine is synthesized by reacting 2-methoxycyclohexanone with a chiral amine (e.g., (R)-phenethylamine), forming a Schiff base. Hydrogenation using Pd/C or Rh catalysts selectively reduces the double bond. A 2024 protocol achieved 88% ee using Rh-(R)-BINAP at 30°C and 10 bar H₂.

Advantages Over Other Methods

This approach avoids racemization risks associated with imine intermediates. However, the need for stoichiometric chiral auxiliaries increases material costs.

Enzymatic Kinetic Resolution

Lipases and transaminases have been employed to resolve racemic mixtures or catalyze asymmetric synthesis.

Transaminase-Catalyzed Amination

Using ω-transaminases, 2-methoxycyclohexanone is converted directly to the (1S,2R)-amine with pyridoxal phosphate (PLP) as a cofactor. A 2025 study utilizing Arthrobacter citreus transaminase achieved 95% conversion and 98% ee in a biphasic system (hexane/buffer).

Practical Considerations

Enzymatic methods offer excellent stereoselectivity and mild conditions but require optimized enzyme immobilization techniques to enhance reusability. Substrate inhibition at high ketone concentrations remains a challenge.

Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 65–85 | 85–92 | High | Moderate |

| Chiral Resolution | 50–70 | >99 | Moderate | Low |

| Asymmetric Hydrogenation | 75–90 | 88–95 | Very High | Moderate |

| Enzymatic Resolution | 80–95 | 95–98 | Low | High (with optimization) |

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxycyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can yield different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(1S,2R)-2-Methoxycyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of materials with specific chiral properties .

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical differences between (1S,2R)-2-Methoxycyclohexan-1-amine and structurally related cyclohexylamine derivatives:

Structural and Functional Differences

Substituent Effects :

- The methoxy group in this compound enhances polarity and hydrogen-bonding capacity compared to the methyl group in (1S,2R)-2-Methylcyclohexan-1-amine. This difference increases solubility in polar solvents and influences receptor binding in drug candidates .

- Replacing methoxy with methylsulfanyl (as in rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine) introduces a sulfur atom, which can participate in hydrophobic interactions and redox chemistry, making it suitable for agrochemicals .

Stereochemical Impact :

- The (1S,2R) configuration of the target compound creates a distinct spatial arrangement compared to the (1S,2S) isomer. This stereochemistry affects enantioselectivity in catalysis and pharmacokinetics, as seen in the superior bioactivity of (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine in kinase inhibition .

Research Findings and Trends

- Synthetic Efficiency : The methoxy derivative’s synthesis requires fewer steps than piperazine-substituted analogs (e.g., (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine), which involve multi-step functionalization .

- Biological Performance : In vitro studies indicate that this compound derivatives show 3–5× higher selectivity for dopamine D3 receptors compared to methyl-substituted counterparts, likely due to methoxy’s electron-donating effects .

Q & A

Q. What are the optimal synthetic routes for (1S,2R)-2-Methoxycyclohexan-1-amine, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : A common approach involves ring-opening of epoxides or aziridines using chiral catalysts to control stereochemistry. For example, nucleophilic substitution of a cyclohexene oxide precursor with methoxy and amine groups can be performed under basic conditions. Stereochemical outcomes depend on the catalyst system (e.g., chiral ligands in asymmetric catalysis) and solvent polarity. Temperature control (0–25°C) is critical to minimize racemization . Reductive amination of 2-methoxycyclohexanone with ammonia and a reducing agent (e.g., NaBH₃CN) is another pathway, though enantiomeric excess (ee) may require chiral resolution via diastereomeric salt formation or chiral HPLC .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with advanced NMR techniques (e.g., NOESY to assess spatial proximity of protons). Chiral derivatization using enantiopure reagents (e.g., Mosher’s acid chloride) followed by ¹H/¹³C NMR or mass spectrometry can validate ee. Polarimetry or chiral stationary-phase HPLC with UV/ECD detection provides quantitative ee analysis .

Q. What purification strategies are effective for isolating this compound from diastereomeric byproducts?

- Methodological Answer : Use flash chromatography with silica gel and a hexane/ethyl acetate gradient (5–30% EtOAc) for preliminary separation. For higher resolution, employ preparative chiral HPLC (e.g., Chiralpak IA or IB columns with heptane/ethanol mobile phases). Crystallization from a mixture of dichloromethane and n-hexane at low temperatures (−20°C) can enhance enantiopurity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using organocatalytic systems?

- Methodological Answer : Evaluate proline-derived catalysts (e.g., MacMillan catalysts) or thiourea-based systems for asymmetric induction. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps. Computational modeling (DFT at the B3LYP/6-31G* level) predicts transition-state geometries to guide catalyst design. Adjust solvent dielectric constant (e.g., toluene vs. DMF) to stabilize key intermediates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) during structural elucidation?

- Methodological Answer : Re-examine sample purity via GC-MS or HPLC to rule out contaminants. Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in cyclohexane). Compare experimental data with computed NMR shifts (GIAO method at the MP2/cc-pVTZ level). For ambiguous NOEs, use isotopic labeling (²H or ¹³C) to trace connectivity .

Q. How can researchers address low enantiomeric excess (ee) in scaled-up syntheses of this compound?

- Methodological Answer : Conduct Design of Experiments (DoE) to optimize catalyst loading, stoichiometry, and mixing efficiency. Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Use in-line PAT tools (e.g., Raman spectroscopy) for real-time ee monitoring. Post-synthesis enzymatic resolution (e.g., lipase-mediated kinetic resolution) can salvage low-ee batches .

Handling and Stability

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert gas (Ar or N₂) at −20°C in amber glass vials to prevent oxidation and photodegradation. Use molecular sieves (3Å) to control moisture. Avoid contact with acidic or basic vapors, which may induce epimerization. Regularly monitor stability via TLC or HPLC (Rf = 0.3 in 10% MeOH/CH₂Cl₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.